Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate
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Overview
Description
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a chemical compound with the molecular formula C13H13F3O3 and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxolane ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate: Similar structure but with the trifluoromethyl group in a different position.
Methyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate: Contains a furan ring instead of an oxolane ring.
Uniqueness
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is unique due to its specific trifluoromethyl substitution pattern and the presence of the oxolane ring.
Properties
Molecular Formula |
C13H13F3O3 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-6-5-10(19-11)8-3-2-4-9(7-8)13(14,15)16/h2-4,7,10-11H,5-6H2,1H3 |
InChI Key |
PSXDPXSULGVRKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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